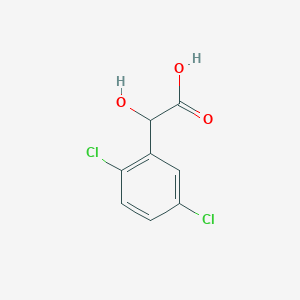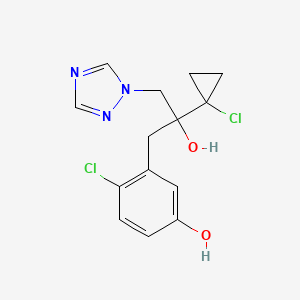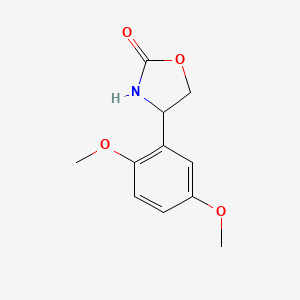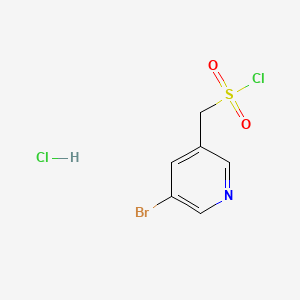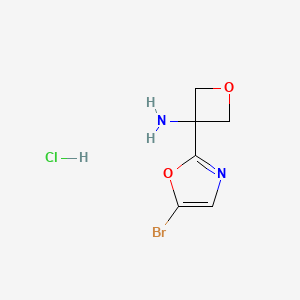
3-(5-Bromo-1,3-oxazol-2-yl)oxetan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-1,3-oxazol-2-yl)oxetan-3-amine hydrochloride is a chemical compound characterized by its bromine atom and oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-1,3-oxazol-2-yl)oxetan-3-amine hydrochloride typically involves the following steps:
Oxazole Formation: The oxazole ring is formed through cyclization reactions involving amino acids or their derivatives.
Bromination: The oxazole ring is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or bromine.
Amination: The oxetane ring is introduced through amination reactions, often using ammonia or primary amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Bromo-1,3-oxazol-2-yl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using nucleophiles such as sodium iodide or potassium fluoride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI), potassium fluoride (KF)
Major Products Formed:
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of iodides or fluorides from the bromine atom.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.
Biology: In biological research, 3-(5-Bromo-1,3-oxazol-2-yl)oxetan-3-amine hydrochloride is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its medicinal applications, particularly in the development of new drugs targeting various diseases.
Industry: In the chemical industry, it is used as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-(5-Bromo-1,3-oxazol-2-yl)oxetan-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The bromine atom and oxazole ring play crucial roles in binding to these targets, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-Bromophenyl)oxazole-2-propionic acid
1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethan-1-ol
Uniqueness: 3-(5-Bromo-1,3-oxazol-2-yl)oxetan-3-amine hydrochloride is unique due to its specific structural features, such as the presence of the oxetane ring and the bromine atom at the 5-position of the oxazole ring
Properties
Molecular Formula |
C6H8BrClN2O2 |
|---|---|
Molecular Weight |
255.50 g/mol |
IUPAC Name |
3-(5-bromo-1,3-oxazol-2-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H7BrN2O2.ClH/c7-4-1-9-5(11-4)6(8)2-10-3-6;/h1H,2-3,8H2;1H |
InChI Key |
ACLFORVHOXFISP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=NC=C(O2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B15320172.png)
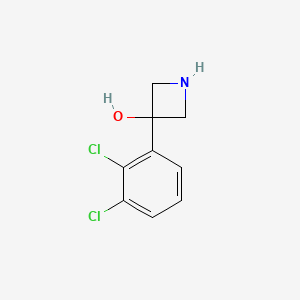

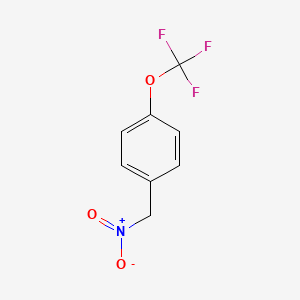
![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
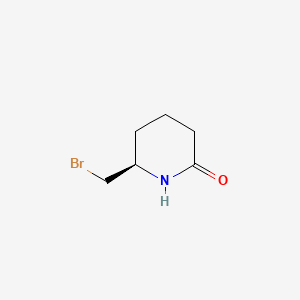
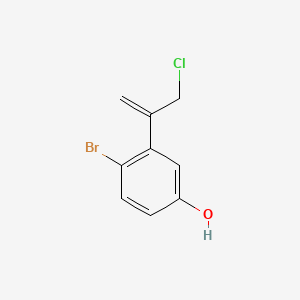

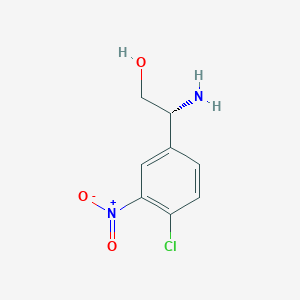
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)
